molecular formula C12H17N5O B499222 N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-65-3

N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B499222
CAS No.: 876897-65-3
M. Wt: 247.3g/mol
InChI Key: FSGBTUVFBXATMG-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with propyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

876897-65-3

Molecular Formula

C12H17N5O

Molecular Weight

247.3g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C12H17N5O/c1-3-7-17-12(14-15-16-17)13-9-10-5-4-6-11(8-10)18-2/h4-6,8H,3,7,9H2,1-2H3,(H,13,14,16)

InChI Key

FSGBTUVFBXATMG-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)OC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)OC

solubility

33.7 [ug/mL]

Origin of Product

United States

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